2-Furanpentanoic acid, tetrahydro-
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Overview
Description
2-Furanpentanoic acid, tetrahydro- is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms The tetrahydro- prefix indicates that the furan ring is fully saturated, meaning it contains no double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpentanoic acid, tetrahydro- typically involves the hydrogenation of 2-Furanpentanoic acid. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or nickel (Ni), under hydrogen gas (H₂) at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 2-Furanpentanoic acid, tetrahydro- may involve continuous flow hydrogenation processes, which offer advantages in terms of scalability, efficiency, and safety. These processes utilize fixed-bed reactors packed with the catalyst, through which the reactant and hydrogen gas are continuously passed. This method allows for precise control over reaction parameters and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Furanpentanoic acid, tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Fully saturated derivatives.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
2-Furanpentanoic acid, tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Furanpentanoic acid, tetrahydro- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
2-Furoic acid: An unsaturated furan derivative with similar chemical properties but different reactivity due to the presence of double bonds.
Tetrahydrofuran: A fully saturated furan derivative used as a solvent and chemical intermediate.
Furfural: An aldehyde derivative of furan used in the production of resins and as a precursor for other chemicals.
Uniqueness: 2-Furanpentanoic acid, tetrahydro- is unique due to its fully saturated furan ring, which imparts different chemical reactivity and stability compared to unsaturated furans. This makes it a valuable compound for specific applications where stability and reduced reactivity are desired.
Properties
CAS No. |
32933-12-3 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(oxolan-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H16O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h8H,1-7H2,(H,10,11) |
InChI Key |
FSQDQVKAHBQFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCC(=O)O |
Origin of Product |
United States |
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